Selfotel

NMDA receptor competitive antagonist binding affinity

Selfotel (CGS 19755) is the gold-standard competitive NMDA receptor antagonist for discerning research programs. Unlike non-competitive channel blockers (e.g., MK-801), Selfotel binds directly to the glutamate recognition site, enabling distinct experimental control. It is the most clinically characterized compound in its class, with data from ~3,600 patients across four Phase III trials. Crucially, it demonstrates systemic bioavailability and CSF penetration, avoiding the need for intracerebral administration. In primate models, it shows no neuronal vacuolation, a critical advantage over MK-801. Choose Selfotel for definitive, comparable competitive NMDA antagonism in neuroprotection, synaptic plasticity, and excitotoxicity studies.

Molecular Formula C7H14NO5P
Molecular Weight 223.16 g/mol
CAS No. 110347-85-8
Cat. No. B1681618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSelfotel
CAS110347-85-8
Synonyms2-piperidinecarboxylic acid, 4-(phosphonomethyl)-, cis-
4-(phosphonomethyl)-2-piperidinecarboxylic acid
CGS 19755
CGS-19755
selfotel
Molecular FormulaC7H14NO5P
Molecular Weight223.16 g/mol
Structural Identifiers
SMILESC1CNC(CC1CP(=O)(O)O)C(=O)O
InChIInChI=1S/C7H14NO5P/c9-7(10)6-3-5(1-2-8-6)4-14(11,12)13/h5-6,8H,1-4H2,(H,9,10)(H2,11,12,13)/t5-,6+/m1/s1
InChIKeyLPMRCCNDNGONCD-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Selfotel (CAS 110347-85-8): Competitive NMDA Antagonist for Neuroprotection Research


Selfotel (CGS 19755, CAS 110347-85-8) is a cis-4-phosphonomethyl-2-piperidine carboxylic acid that acts as a potent, selective, competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor [1]. It directly competes with glutamate for binding at the receptor's agonist recognition site, distinguishing it mechanistically from non-competitive channel blockers such as MK-801 (dizocilpine) and aptiganel [2]. Originally developed by Ciba-Geigy and advanced to Phase III clinical trials for acute ischemic stroke and traumatic brain injury, Selfotel represents one of the most extensively clinically characterized competitive NMDA antagonists in the literature, with pharmacokinetic data demonstrating linear plasma kinetics, dose-independent clearance, and measurable cerebrospinal fluid penetration up to 18 hours post-administration in humans [3].

Why Selfotel Cannot Be Substituted with Other NMDA Antagonists in Experimental Protocols


Generic substitution among NMDA receptor antagonists is scientifically invalid due to fundamental differences in binding site, mechanism of antagonism, and resultant pharmacological profile. Selfotel is a competitive antagonist that binds directly to the glutamate recognition site of the NMDA receptor and can be displaced by increasing glutamate concentrations [1]. In contrast, MK-801 and aptiganel are non-competitive, use-dependent channel blockers that require receptor activation and channel opening for access, producing profoundly different kinetics of receptor blockade [2]. Furthermore, competitive antagonists like Selfotel and d-CPPene exhibit distinct physicochemical properties—Selfotel being hydrophilic yet demonstrating systemic bioavailability sufficient for neuroprotection, unlike earlier competitive antagonists that required direct intracerebral administration [1]. Clinical tolerability studies reveal that while all NMDA antagonists produce a similar spectrum of neuropsychological symptoms, cardiovascular effects and therapeutic index vary substantially between agents, with hypotension being a defining limitation for some compounds [3]. Procurement of a different NMDA antagonist would therefore introduce confounding variables in binding kinetics, route of administration requirements, and adverse effect profiles that preclude cross-compound data interpretation.

Selfotel Comparative Evidence: Quantified Differentiation from NMDA Antagonist Analogs


Selfotel vs. MK-801: Binding Affinity and Competitive Mechanism Comparison

Selfotel demonstrates high-affinity competitive binding to the NMDA receptor glutamate recognition site with an IC50 of 50 nM for inhibiting [3H]-CPP binding in rat brain membranes [1]. A separate binding study reports a Ki of 40 nM for Selfotel against [3H]-CGS 19755 binding in rat cortex [2]. In contrast, the non-competitive antagonist MK-801 (dizocilpine) exhibits a Kd of 37.2 nM in rat brain membranes but binds to a distinct intra-channel phencyclidine site requiring prior receptor activation [3]. This mechanistic divergence means Selfotel's antagonism can be overcome by elevated synaptic glutamate concentrations, whereas MK-801 blockade persists independently of glutamate levels, producing fundamentally different pharmacological profiles.

NMDA receptor competitive antagonist binding affinity MK-801 dizocilpine

Selfotel vs. MK-801: Neuronal Vacuolation and Necrosis in Primate Brain

In a direct comparative toxicology study in cynomolgus monkeys, Selfotel administered intravenously at doses of 2 mg/kg and 20 mg/kg produced no evidence of neuronal vacuolation or necrosis in the cerebral cortex at necropsy time points of 4, 24, or 72 hours post-dose [1]. This finding contrasts sharply with MK-801, which is well-documented to induce neuronal vacuolization and necrosis in the retrosplenial and posterior cingulate cerebral cortices of rats at behaviorally active doses [2]. The absence of such neuropathological changes with Selfotel in primates represents a critical toxicological differentiation, although it should be noted that the study was conducted in non-human primates rather than the rodent models typically employed for MK-801 neurotoxicity assessment.

neurotoxicity primate neuronal vacuolation MK-801 safety pharmacology

Selfotel vs. Earlier Competitive Antagonists: Systemic Bioavailability Without Intracerebral Administration

Many competitive NMDA antagonists are hydrophilic compounds that require direct intracerebral administration to achieve therapeutically relevant brain concentrations [1]. Selfotel, despite being a hydrophilic phosphonate-containing competitive antagonist (rigid analog of 2-amino-5-phosphonopentanoic acid, AP5), provides neuroprotection against global ischemia, focal ischemia, and trauma when given systemically via intravenous or intraperitoneal routes [1]. Pharmacokinetic studies in humans confirm that Selfotel enters the brain rapidly and remains measurable in cerebrospinal fluid for up to 18 hours following systemic administration, with linear plasma pharmacokinetics and dose-independent elimination half-life, clearance, and volume of distribution [2]. This property distinguishes Selfotel from earlier competitive NMDA antagonists such as AP5 and AP7, which lack sufficient systemic bioavailability for practical in vivo use.

systemic administration bioavailability CNS penetration competitive antagonist neuroprotection

Selfotel vs. d-CPPene: Comparative Clinical Development Outcomes

Both Selfotel and d-CPPene (SDZ EAA 494) are competitive NMDA antagonists that underwent tolerability studies and clinical development for acute stroke and traumatic brain injury [1]. However, Selfotel advanced further in clinical development than any other competitive NMDA antagonist, with four pivotal Phase III trials encompassing approximately 3,600 patients—two in acute ischemic stroke and two in severe traumatic brain injury—initiated to evaluate definitive safety and efficacy [2]. These trials were suspended after approximately 31% of planned enrollment due to an unfavorable efficacy-to-toxicity ratio, with increased early mortality trends in the Selfotel-treated group and lack of significant functional improvement compared to placebo [3]. The extensive clinical dataset generated for Selfotel provides a uniquely comprehensive characterization of competitive NMDA antagonism in human populations, unmatched by other compounds in this class including d-CPPene, aptiganel, and eliprodil.

clinical trial Phase III stroke traumatic brain injury competitive antagonist

Selfotel Preclinical Neuroprotection: Efficacy in Focal and Global Ischemia Models

Selfotel provides neuroprotection in multiple preclinical ischemia paradigms when administered systemically, including global ischemia, focal ischemia, and traumatic brain injury models [1]. Specifically, Selfotel reduces ischemia-induced infarct size and neuronal cell death, antagonizes the effects of excitotoxic lesions in the brain, and attenuates neuronal damage following traumatic brain injury at intraperitoneal or intravenous doses [2]. The compound also exhibits anticonvulsant and anxiolytic activity in preclinical behavioral models [2]. While many NMDA antagonists demonstrate preclinical neuroprotection, Selfotel is distinguished by the breadth of validated models across which systemic efficacy has been demonstrated, coupled with its advancement to large-scale human trials. Notably, this preclinical efficacy did not translate to clinical benefit in Phase III trials, a finding that has fundamentally shaped understanding of NMDA antagonist translational limitations [3].

neuroprotection ischemia stroke model excitotoxicity preclinical efficacy

Selfotel Research Applications: Validated Use Cases Based on Comparative Evidence


Mechanistic Studies of Competitive Versus Non-Competitive NMDA Receptor Antagonism

Selfotel serves as the prototypical competitive NMDA antagonist for head-to-head comparisons with non-competitive channel blockers such as MK-801. With an IC50 of 50 nM for inhibiting [3H]-CPP binding [1] and a Ki of 40 nM [2], Selfotel provides nanomolar potency comparable to MK-801 (Kd 37.2 nM) [3] but via a fundamentally distinct glutamate-site competitive mechanism. Researchers investigating the differential downstream consequences of competitive versus use-dependent NMDA receptor blockade—including variations in synaptic plasticity modulation, excitotoxicity mitigation, and adverse effect profiles—rely on Selfotel as the competitive comparator compound with the most extensive preclinical and clinical characterization in its mechanistic class.

Primate Neurotoxicity Studies Requiring NMDA Antagonism Without Neuronal Vacuolation

For investigators conducting neuropharmacology or safety pharmacology studies in non-human primates, Selfotel offers a critical advantage: at intravenous doses of 2 mg/kg and 20 mg/kg in cynomolgus monkeys, Selfotel produced no evidence of neuronal vacuolation or necrosis in the cerebral cortex at 4, 24, or 72 hours post-dose [4]. This absence of neuropathological changes in primates distinguishes Selfotel from non-competitive antagonists such as MK-801, which are well-documented to induce neuronal vacuolation and necrosis in rodent models [5]. Researchers requiring NMDA receptor antagonism while minimizing confounding neuropathological variables in primate experimental systems should prioritize Selfotel over non-competitive channel blockers.

Reference Compound for Interpreting Clinical NMDA Antagonist Failure in Stroke and TBI

Selfotel represents the most extensively clinically characterized competitive NMDA antagonist, having advanced through four Phase III trials encompassing approximately 3,600 patients with acute ischemic stroke and severe traumatic brain injury [6]. The trials were suspended after 31% of planned enrollment due to unfavorable efficacy-to-toxicity ratio, increased early mortality trends, and lack of functional improvement [7]. This comprehensive clinical dataset, unmatched by any other compound in its class (including d-CPPene, aptiganel, eliprodil, licostinel, and gavestinel), makes Selfotel the definitive reference compound for understanding the translational failure of NMDA antagonists in neuroprotection. Researchers investigating the disconnect between robust preclinical efficacy and negative clinical outcomes utilize Selfotel data as the benchmark for evaluating hypotheses regarding excitotoxicity-targeting therapeutic strategies.

In Vivo Neuroprotection Studies Requiring Systemic Administration of a Competitive Antagonist

Unlike earlier competitive NMDA antagonists that are hydrophilic and require direct intracerebral administration to achieve therapeutic brain concentrations, Selfotel provides neuroprotection against global ischemia, focal ischemia, and trauma when given systemically (intravenous or intraperitoneal) [8]. Human pharmacokinetic studies confirm that Selfotel enters the brain rapidly and remains measurable in cerebrospinal fluid for up to 18 hours following systemic administration, with linear plasma pharmacokinetics [6]. For researchers requiring competitive NMDA receptor antagonism in intact animal models without the confounding variable of surgical intracerebral drug delivery, Selfotel is the validated tool compound of choice within the competitive antagonist subclass.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Selfotel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.